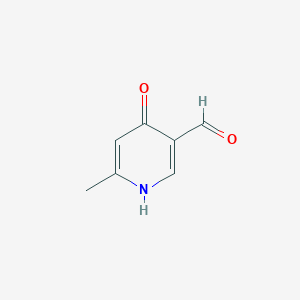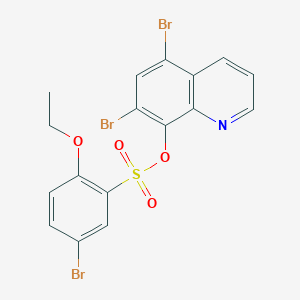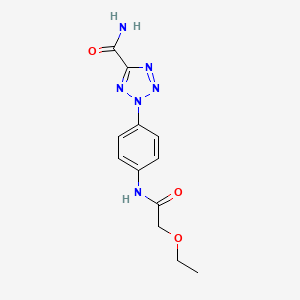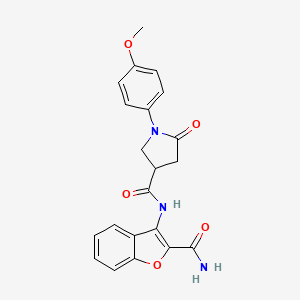![molecular formula C22H18N2O4 B2950428 N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide CAS No. 941889-35-6](/img/structure/B2950428.png)
N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide” is a compound that has been mentioned in the context of anticancer research . It is part of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .
Synthesis Analysis
These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling . The preparation of the N1-unsubstituted indoles was accomplished via the key N -Boc-3-bromoindole 41, obtained via a two-step strategy comprising 3-bromination and N1-Boc protection .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzo[d][1,3]dioxol-5-yl group attached to an oxalamide group via a benzhydryl linker . The molecular formula is C23H20N2O4.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include Pd-catalyzed C-N cross-coupling . The Se–Se bond in related organoselenium compounds was cleaved with sodium borohydride or rongalite followed by addition of suitable electrophiles .Mécanisme D'action
Target of Action
The primary target of N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide is microtubules and their component protein, tubulin . Microtubules play a crucial role in cell division, and hence, are a leading target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound affects the biochemical pathway related to cell division. By interacting with microtubules and tubulin, it disrupts the normal process of mitosis, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
It is known that the compound exhibits good selectivity between cancer cells and normal cells , suggesting a favorable absorption, distribution, metabolism, and excretion (ADME) profile.
Result of Action
The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells, contributing to its anticancer activity .
Avantages Et Limitations Des Expériences En Laboratoire
BBD has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical properties make it amenable to a wide range of analytical techniques. However, BBD has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on BBD. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. BBD has also been shown to possess antitumor properties, and further research in this area may lead to the development of new cancer therapies. Additionally, BBD may have applications in the field of drug discovery, as it has been shown to exhibit activity against several drug-resistant bacterial strains.
Méthodes De Synthèse
The synthesis of BBD involves the reaction of benzhydrylamine and 1,3-benzodioxole-5-carboxylic acid with oxalyl chloride in the presence of a base. The resulting compound is then treated with ammonium hydroxide to yield the final product, BBD.
Applications De Recherche Scientifique
BBD has been extensively studied for its potential therapeutic applications in various fields of science, including pharmacology, biochemistry, and physiology. It has been found to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties. BBD has also been shown to possess significant antioxidant and neuroprotective effects.
Propriétés
IUPAC Name |
N'-benzhydryl-N-(1,3-benzodioxol-5-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-21(23-17-11-12-18-19(13-17)28-14-27-18)22(26)24-20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,20H,14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVQBPZJNUIZPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2950345.png)
![3-butyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2950346.png)

![1-(3,4-difluorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950349.png)



![(E)-ethyl 3-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2950359.png)
![1-(2-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2950361.png)


![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}cyclobutane-1-carboxylic acid](/img/structure/B2950366.png)

